molecular formula C11H16N6O4S B573957 DBD-CO-Hz CAS No. 179951-63-4

DBD-CO-Hz

Cat. No.: B573957
CAS No.: 179951-63-4
M. Wt: 328.347
InChI Key: CCERXXCKPHMFBQ-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole, commonly referred to as DBD-CO-Hz, is a chemical compound used primarily as a labeling agent in high-performance liquid chromatography (HPLC). This compound is known for its high purity and effectiveness in derivatizing carboxylic acids, making it a valuable tool in analytical chemistry .

Biochemical Analysis

Biochemical Properties

DBD-CO-Hz plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound is particularly effective as a labeling agent in HPLC, where it binds to specific biomolecules, allowing for their detection and analysis . This compound interacts with enzymes such as decanoic acid and lauric acid, facilitating their identification and quantification in complex biological samples . The nature of these interactions is primarily based on the formation of stable complexes between this compound and the target biomolecules, enhancing their visibility in analytical techniques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to alter the antioxidant defense system in cells, particularly in response to oxidative stress . This alteration can lead to changes in cellular metabolism and gene expression, impacting cell survival and function. Additionally, this compound can induce immunogenic cell death in cancer cells through the generation of reactive oxygen species, highlighting its potential in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and influencing biochemical pathways . For example, this compound can inhibit certain enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species and subsequent cellular effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering gene expression and metabolic pathways . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively label biomolecules without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired labeling effect without causing harm to the organism. Understanding these dosage effects is essential for optimizing the use of this compound in research applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, this compound can affect the metabolism of fatty acids by interacting with enzymes involved in their breakdown and synthesis . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments . This targeted distribution is crucial for the compound’s effectiveness in labeling and detecting biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, cytoplasm, or other organelles depending on the presence of specific localization signals . This subcellular localization is essential for the compound’s ability to interact with its target biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole involves multiple steps The starting material is typically a benzofurazan derivative, which undergoes sulfonylation with dimethylamine to introduce the dimethylaminosulfonyl groupThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a labeling agent in HPLC for the detection and quantification of carboxylic acids.

    Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl)amino-2,1,3-benzoxadiazole
  • 4-(N,N-Dimethylaminosulfonyl)-7-(N-methyl)amino-2,1,3-benzoxadiazole

Comparison: 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole is unique due to its dual functional groups, which enhance its reactivity and fluorescence properties. Compared to similar compounds, it offers higher sensitivity and specificity in labeling carboxylic acids, making it a preferred choice in analytical applications .

Properties

IUPAC Name

7-[(2-hydrazinyl-2-oxoethyl)-methylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4S/c1-16(2)22(19,20)8-5-4-7(10-11(8)15-21-14-10)17(3)6-9(18)13-12/h4-5H,6,12H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERXXCKPHMFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179951-63-4
Record name DBD-CO-Hz [=4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole] [for HPLC Labeling]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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